Product packaging for SODIUM HEXYLDIPHENYL ETHER SULFONATE(Cat. No.:CAS No. 147732-60-3)

SODIUM HEXYLDIPHENYL ETHER SULFONATE

Cat. No.: B583442
CAS No.: 147732-60-3
M. Wt: 356.412
InChI Key: LQONWVIHYMEWNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Aryl Sulfonate Chemistry in Research

The history of aryl sulfonate chemistry is a testament to the relentless pursuit of molecular innovation. Initially explored in the early 19th century, the sulfonation of aromatic compounds has evolved from rudimentary processes using sulfuric acid to highly sophisticated methods employing a variety of sulfonating agents and advanced catalytic systems. This evolution has been driven by the need for greater control over reaction selectivity, improved yields, and the synthesis of novel molecules with tailored properties. The introduction of sulfonate groups onto an aromatic framework, such as diphenyl ether, imparts unique physicochemical characteristics, most notably enhancing water solubility and surface activity.

The synthesis of compounds like Sodium Hexyldiphenyl Ether Sulfonate is a multi-step process that showcases the elegance of modern organic synthesis. The general route involves two key transformations: Friedel-Crafts alkylation followed by sulfonation. In the first step, diphenyl ether is alkylated with a hexyl group, typically derived from an olefin like hexene, in the presence of a catalyst. The subsequent sulfonation introduces sulfonic acid groups onto the aromatic rings, which are then neutralized with a sodium base to yield the final salt. saapedia.orgproductingredients.com

General Synthesis Route
StepReactionReactantsKey Conditions
1Friedel-Crafts AlkylationDiphenyl Ether, Hexene (or other hexyl source)Lewis acid catalyst (e.g., AlCl₃) or solid acid catalyst
2SulfonationHexyldiphenyl Ether, Sulfonating Agent (e.g., SO₃, fuming sulfuric acid)Controlled temperature
3NeutralizationHexyldiphenyl Ether Sulfonic Acid, Sodium Hydroxide (B78521)pH adjustment to neutral

Contextualization of this compound within Anionic Surfactant Research

This compound is classified as an anionic surfactant. These are molecules that possess a negatively charged head group (the sulfonate) and a nonpolar tail (the hexyldiphenyl ether portion). This amphiphilic nature allows them to reduce the surface tension between liquids or between a liquid and a solid.

A key area of research for such surfactants is their ability to act as hydrotropes. Hydrotropes are a class of compounds that enhance the solubility of poorly soluble substances in water. Unlike typical surfactants that form well-defined micelles at a specific concentration (the Critical Micelle Concentration or CMC), hydrotropes can increase solubility through a more complex, and still debated, mechanism of molecular aggregation. The shorter alkyl chain of the hexyl derivative, compared to more common dodecyl (C12) or hexadecyl (C16) analogs, suggests it may exhibit more pronounced hydrotropic properties. Research into hydrotropy is a burgeoning field, with a focus on understanding the molecular interactions that drive this phenomenon and designing new, more effective hydrotropes for a range of applications, from pharmaceuticals to green chemistry. nih.govbiointerfaceresearch.com

Comparative Physicochemical Data of Related Anionic Surfactants
CompoundAlkyl Chain LengthTypical CMC (mol/L in water)Surface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (B86663) (SDS)C128 x 10⁻³~39
Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS)C12Varies with isomer, ~1 x 10⁻³~35
Sodium Octyl SulfateC81.3 x 10⁻¹~40
This compoundC6Data not availableData not available

Note: The values for SDS and Sodium Octyl Sulfate are provided for general comparison of the effect of alkyl chain length on surfactant properties. nih.gov

Research Trajectories and Unexplored Domains of Hexyldiphenyl Ether Sulfonates

The future of research into this compound and its analogs is poised to explore several exciting avenues. A primary focus will be on elucidating the precise mechanisms of hydrotropy for short-chain alkyl diphenyl ether sulfonates. A deeper understanding of the structure-property relationships will enable the rational design of new hydrotropes with enhanced performance for specific applications.

Another promising area of investigation is the use of these compounds in complex formulations. Their stability in harsh chemical environments, a characteristic of diphenyl ether-based surfactants, makes them attractive for industrial processes that involve high salinity, extreme pH, or high temperatures. Further research is needed to fully characterize their performance in these conditions and to explore their potential in applications such as enhanced oil recovery, emulsion polymerization, and specialty cleaning formulations.

Finally, the "green" aspect of these surfactants is an area ripe for exploration. Research into more sustainable synthesis routes, utilizing renewable feedstocks and greener catalysts, will be crucial. Furthermore, detailed studies on the biodegradability and ecotoxicity of this compound are necessary to fully assess its environmental footprint and to guide the development of the next generation of environmentally benign surfactants.

Properties

CAS No.

147732-60-3

Molecular Formula

C18H21NaO4S

Molecular Weight

356.412

IUPAC Name

sodium;2-hexyl-3-phenoxybenzenesulfonate

InChI

InChI=1S/C18H22O4S.Na/c1-2-3-4-8-12-16-17(22-15-10-6-5-7-11-15)13-9-14-18(16)23(19,20)21;/h5-7,9-11,13-14H,2-4,8,12H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

LQONWVIHYMEWNT-UHFFFAOYSA-M

SMILES

CCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=CC=CC=C2.[Na+]

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of Sodium Hexyldiphenyl Ether Sulfonate

Friedel-Crafts Alkylation Precursor Reactions

The initial stage in the synthesis is the attachment of a hexyl substituent to the diphenyl ether molecule through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction forms a carbon-carbon bond between the hexyl group and one of the aromatic rings of the diphenyl ether.

The alkylation of diphenyl ether involves its reaction with a suitable hexylating agent, which serves as the source of the six-carbon alkyl chain. Common classes of hexylating agents used in these industrial processes include olefins (e.g., 1-hexene), alcohols (e.g., hexanol), and alkyl halides (e.g., hexyl chloride). The reaction proceeds via an electrophilic attack on the electron-rich aromatic rings of diphenyl ether. The product of this initial step is hexyldiphenyl ether, a precursor intermediate that will undergo subsequent sulfonation.

Friedel-Crafts alkylations are catalyzed reactions, requiring the presence of an acid to generate the electrophilic species from the alkylating agent. A diverse range of catalysts can be employed, which are broadly categorized as Lewis acids and Brønsted acids.

Lewis Acids: Traditional and effective catalysts include strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). These catalysts function by accepting an electron pair from the alkylating agent (e.g., an alkyl halide) to form a carbocation or a highly polarized complex that acts as the electrophile.

Brønsted Acids: Strong protonic acids are also widely used. Concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can protonate alkylating agents like alkenes or alcohols, leading to the formation of a carbocation intermediate necessary for the reaction. One patented method specifically details the use of concentrated sulfuric acid to catalyze the reaction between diphenyl ether and a fatty alcohol.

Solid Acid Catalysts: Modern synthetic approaches increasingly utilize solid acid catalysts, such as zeolites and sulfated zirconia. These materials offer environmental and processing advantages, including easier separation from the reaction mixture and potential for regeneration and reuse.

The table below summarizes common catalytic systems for this process.

Catalyst TypeExamplesRole in Reaction
Lewis Acids Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃)Generates electrophile from alkyl halides.
Brønsted Acids Concentrated Sulfuric Acid (H₂SO₄), Hydrofluoric Acid (HF)Generates electrophile from alkenes and alcohols.
Solid Acids Zeolites, Sulfated ZirconiaHeterogeneous catalysis, offering easier separation.

The efficiency and selectivity of the alkylation reaction are governed by several kinetic and thermodynamic factors. The reaction mechanism proceeds through the formation of a carbocation electrophile, its subsequent attack on the diphenyl ether ring to form an arenium ion intermediate, and finally, deprotonation to restore aromaticity and yield the alkylated product.

Key considerations include:

Polyalkylation: A common side reaction in Friedel-Crafts alkylation is the addition of more than one alkyl group to the aromatic substrate. The initial hexyl group is an activating group, making the hexyldiphenyl ether product more reactive than the starting diphenyl ether, which can lead to the formation of di- and poly-hexyl substituted products.

Carbocation Rearrangement: The use of primary hexylating agents can lead to carbocation rearrangement to form more stable secondary carbocations, resulting in a mixture of isomeric products with the hexyl group attached at different positions.

Reaction Conditions: Temperature and reactant ratios are critical process parameters. A patented synthesis specifies an alkylation temperature range of 40–100°C and a reaction time of 1 to 10 hours. The molar ratio of the reactants and catalyst also significantly influences the reaction rate and product distribution. For instance, one process describes molar ratios of fatty alcohol to concentrated sulfuric acid to diphenyl ether in the range of 1:1:1.5 to 1:1.5:1.5. At higher temperatures, the reaction may favor the formation of the most thermodynamically stable isomer.

The following table outlines typical reaction parameters for the alkylation step.

ParameterTypical Range/ValueSignificance
Temperature 40 - 100 °CAffects reaction rate and product selectivity.
Time 1 - 10 hoursDetermines the extent of conversion.
Molar Ratio Alcohol:Acid:Ether ≈ 1:1.5:1.5Influences yield and minimizes side reactions.

Sulfonation Reactions for Sodium Hexyldiphenyl Ether Sulfonate Synthesis

Following the successful alkylation of diphenyl ether, the resulting hexyldiphenyl ether intermediate undergoes sulfonation. This electrophilic aromatic substitution introduces sulfonic acid (-SO₃H) groups onto the aromatic rings, which imparts the surfactant properties to the molecule. The final step is a neutralization to form the sodium salt.

Fuming sulfuric acid, also known as oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid and serves as a potent sulfonating agent. In this method, the hexyldiphenyl ether is treated with oleum to introduce one or more sulfonic acid groups. The reaction is highly exothermic and requires careful temperature control.

The general procedure involves cooling the alkylated product mixture before the controlled addition of fuming sulfuric acid. The reaction is maintained at a specific temperature (e.g., 35°C) for several hours to ensure complete sulfonation. The highly acidic product, hexyldiphenyl ether sulfonic acid, is then neutralized with a base, typically sodium hydroxide (B78521) (NaOH) solution, to yield the final product, this compound. This process can be controlled to produce disulfonated products.

An alternative and widely used industrial method employs sulfur trioxide (SO₃) as the sulfonating agent. This approach is often preferred as it is highly efficient and avoids the generation of large quantities of spent sulfuric acid. The SO₃ is typically used as a gas diluted with dry air to moderate its high reactivity and improve process control.

The reaction of the organic substrate with SO₃ leads to the direct formation of a carbon-sulfur bond, producing the sulfonic acid. The mechanism is complex and is believed to involve the formation of an intermediate π-complex between the aromatic ring and an SO₃ molecule, with a second SO₃ molecule potentially assisting in the subsequent proton transfer step to form the stable sulfonic acid. After the sulfonation is complete, the resulting hexyldiphenyl ether sulfonic acid is neutralized with sodium hydroxide to obtain this compound.

Continuous Reactor Systems in Sulfonation Processes

The industrial production of sulfonated compounds, including this compound, has increasingly shifted from batch processing to continuous reactor systems to enhance safety, product quality, and efficiency. chemithon.comresearchgate.net Continuous processes offer superior control over reaction parameters, particularly the highly exothermic nature of sulfonation. researchgate.net

Several types of continuous reactors are employed in modern sulfonation plants. chemithon.com Among the most prevalent are falling film reactors, which can be designed as single annular film or multi-tube systems. chemithon.comnjweixian.com In a multi-tube falling film reactor, the organic feedstock, such as hexyldiphenyl ether, is precisely distributed and flows down the inner walls of multiple reaction tubes as a thin film. njweixian.com Concurrently, a gaseous mixture of sulfur trioxide (SO₃) and dry air is introduced, reacting with the organic film. chemithon.comnjweixian.com This design provides a large surface area for reaction and efficient heat transfer, with cooling jackets surrounding the tubes to manage the heat of reaction. njweixian.com

Key features of modern continuous sulfonation reactors include:

Precision Distribution Systems: Ensuring uniform application of the organic liquid film inside the reactor tubes is critical for consistent product quality. Advanced systems can achieve distribution deviations as low as ±1.5%. njweixian.com

High-Efficiency Heat Exchange: The reaction between SO₃ and organic compounds is rapid and releases significant energy. researchgate.net Continuous reactors are designed to dissipate this heat effectively, often using recycled, cooled reaction solution as a heat sink or external cooling media. google.com

Variety of Reactor Designs: Besides falling film reactors, other designs like impact jet reactors and turbo-tube reactors have been developed for specific applications, such as handling feedstocks that become highly viscous during sulfonation. chemithon.com

Microreactors: On a smaller scale, continuous stirred-tank microreactors have been investigated for sulfonating alkylbenzenes. These systems offer extremely short residence times (e.g., 10 seconds) and enhanced process control, leading to high-purity products without the need for an aging step. researchgate.net

The table below summarizes the characteristics of different continuous reactor types used in sulfonation.

Reactor TypePrinciple of OperationKey AdvantagesTypical Feedstocks
Multi-Tube Falling Film Reactor Organic feedstock forms a thin film on the inner walls of multiple tubes, reacting with a co-current SO₃/air mixture. njweixian.comHigh product quality, reliability (>96%), excellent heat transfer. chemithon.comnjweixian.comAlkyl benzenes, fatty alcohols, alcohol ethers. njweixian.com
Impact Jet Reactor Dispersed phase reaction where organic feedstock is atomized and mixed with SO₃. chemithon.comchemithon.comSuitable for high molecular weight and viscous materials. chemithon.comLubricating oil additives. chemithon.com
Turbo-Tube Reactor Specialized design for feedstocks that become highly viscous during the reaction. chemithon.comEliminates the need for solvents and subsequent recovery systems. chemithon.comSpecialty surfactants. chemithon.com
Continuous Stirred-Tank Microreactor Reactants are continuously fed into a miniaturized stirred tank for rapid mixing and reaction. researchgate.netEnhanced safety, rapid production, high purity, very short residence time. researchgate.netHeavy alkyl benzenes. researchgate.net

Mechanistic Elucidation of Sulfonation Regioselectivity

The sulfonation of hexyldiphenyl ether is an electrophilic aromatic substitution reaction. masterorganicchemistry.com The structure of hexyldiphenyl ether contains two aromatic rings linked by an oxygen atom (an ether linkage) and a hexyl group attached to one of the rings. The positions at which the sulfonate groups (–SO₃H) attach to the aromatic rings are dictated by the directing effects of these existing substituents.

The mechanism proceeds via the attack of the electron-rich aromatic ring on a potent electrophile, which is typically protonated sulfur trioxide (HSO₃⁺) when using fuming sulfuric acid or SO₃. masterorganicchemistry.com The reaction forms a carbocation intermediate, known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton (H⁺) from the same carbon atom that the electrophile attacked. masterorganicchemistry.com

The regioselectivity of the sulfonation is governed by the following principles:

Activating, Ortho-, Para-Directing Groups: Both the alkoxy group (–O–Ar) and the alkyl group (–C₆H₁₃) are activating groups. They donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). They direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Steric Hindrance: While electronic effects favor substitution at the ortho and para positions, steric hindrance from the bulky hexyl group and the diphenyl ether structure itself can influence the final ratio of isomers. The para position is generally less sterically hindered than the ortho positions, often leading to the para-substituted product being the major isomer.

In the case of hexyldiphenyl ether, the initial Friedel-Crafts alkylation of diphenyl oxide with an olefin yields the alkylated intermediate. productingredients.com Subsequent sulfonation introduces sulfonic acid groups onto the aromatic rings. Given the presence of two activating groups on the substituted ring and the ether linkage activating the unsubstituted ring, disulfonation is common, leading to products like sodium hexyldiphenyl ether disulfonate. productingredients.com The sulfonation is also a reversible process; the sulfonic acid group can be removed by heating in the presence of dilute acid, although under typical sulfonation conditions, the forward reaction is favored. masterorganicchemistry.com

Neutralization and Purification Methodologies

Following the sulfonation step, the resulting acidic product, hexyldiphenyl ether sulfonic acid, must be neutralized to form the stable and usable sodium salt. google.com This is a critical step, as improper control can lead to product degradation. google.com

The most common neutralizing agent for producing the sodium salt is an aqueous solution of sodium hydroxide (NaOH), also known as caustic soda. productingredients.comgoogle.comresearchgate.net The reaction is an acid-base neutralization, which is itself exothermic.

Key Considerations in Neutralization:

Temperature Control: The neutralization process generates heat. It is crucial to maintain the temperature within a specified range, typically not exceeding 150°F (approximately 65°C), and preferably between 70°F and 130°F (21°C to 54°C), to prevent excessive degradation of the final product. google.com

pH Control: The pH of the neutralization mixture must be carefully controlled. For hydrolyzable sulfonic acids, maintaining strict pH limits is necessary to avoid decomposition. google.com

Byproduct Formation: A significant byproduct of neutralization, especially when sulfuric acid is present from the sulfonation step, is sodium sulfate (B86663) (Na₂SO₄). google.comnih.gov The amount of this inorganic salt in the final product can affect its properties and applications.

Other alkaline agents can also be used for neutralization, depending on the desired final salt. These include potassium hydroxide (for potassium salts), ammonium hydroxide, or various amines like monoethanolamine and triethanolamine. google.com For sodium salt formation, sodium sulfite has also been described as a neutralizing agent, which can offer advantages in producing anhydrous products. scribd.com

The table below lists common alkaline agents and their characteristics in the context of sulfonate neutralization.

Neutralizing AgentChemical FormulaCommon FormKey Characteristics
Sodium Hydroxide NaOHAqueous SolutionMost common for sodium salts; highly exothermic reaction; forms sodium sulfate as a byproduct. google.comgoogle.com
Ammonium Hydroxide NH₄OHAqueous SolutionUsed for producing ammonium salts; can be preferable in some processes. google.com
Potassium Hydroxide KOHAqueous SolutionUsed for producing potassium salts. google.com
Sodium Sulfite Na₂SO₃Aqueous SolutionCan be used to produce anhydrous sulfonates, generating sulfur dioxide gas. scribd.com

After neutralization, the crude this compound mixture contains the active ingredient, water, unreacted organic materials (free oil), and inorganic salts like sodium sulfate. chemithon.comgoogle.com Various purification techniques are employed to isolate the desired product and improve its purity.

A common multi-step laboratory or industrial purification sequence involves:

Phase Separation/Washing: Adding water to the reaction mixture can facilitate the separation of layers. google.com

Solvent Extraction: This technique is widely used to separate the organic sulfonate from inorganic salts and other impurities. researchgate.netresearchgate.net A typical method involves using an ethanol-water mixture to dissolve the sodium sulfonate, leaving behind the less soluble inorganic salts. researchgate.netresearchgate.net The product is then recovered from the solvent phase.

Deoiling: Residual unsulfonated organic material can be removed by extraction with a non-polar solvent, such as petroleum ether. researchgate.net

Recrystallization/Precipitation: The purity of the sulfonate can be further enhanced by dissolving the crude product in a suitable solvent (like hot ethanol) and then allowing it to crystallize upon cooling, or by precipitating impurities. google.com Filtering and drying the resulting solids yield the purified product. google.com

Slurry Washing: An alternative method involves creating a slurry of the impure solid sulfonate in a minimal amount of water (e.g., 0.75 to 1.25 mL per gram). Impurities preferentially dissolve into the aqueous phase, and the purified solid can be recovered by filtration and drying. google.com

More advanced and analytical-scale purification methods include various forms of chromatography, such as High-Performance Liquid Chromatography (HPLC), which can provide very high purity but are generally more suitable for smaller-scale operations.

Theoretical Yield Optimization and Process Efficiency Studies

Optimizing the yield and process efficiency in the synthesis of this compound requires careful control over several key reaction variables. Studies on related sulfonation processes have demonstrated that slight variations in conditions can have a profound impact on product quality and yield. researchgate.netchemithon.com

The primary factors influencing yield and efficiency are:

Molar Ratio of Reactants: The molar ratio of the sulfonating agent (SO₃) to the organic feedstock (hexyldiphenyl ether) is the most critical parameter. chemithon.com An insufficient amount of SO₃ will result in incomplete conversion and high levels of unreacted free oil. Conversely, an excessive amount can lead to the formation of undesirable byproducts and darker color. The process must be controlled to within 1% of the desired mole ratio to achieve high-quality products. chemithon.com

Reaction Temperature: Sulfonation is exothermic, and temperature must be tightly controlled. Optimal temperature ranges depend on the specific feedstock and reactor type. For example, in the continuous sulfonation of a heavy alkylbenzene, yields were optimized at specific temperatures, with deviations leading to lower purity. researchgate.net

Concentration of Sulfonating Agent: The concentration of SO₃ in the air stream is another important variable that affects the reaction rate and byproduct formation. researchgate.netchemithon.com

Residence Time: In continuous reactors, the time the reactants spend in the reaction zone is crucial. While some modern systems like microreactors can achieve high yields with residence times of mere seconds, traditional systems may require longer periods. researchgate.net

Neutralization Conditions: As discussed previously, temperature and pH during neutralization can affect the stability of the product, thereby influencing the final isolated yield. chemithon.comgoogle.com

The following table presents data from a study on the continuous sulfonation of hexadecylbenzene, a process analogous to the sulfonation of hexyldiphenyl ether, illustrating the impact of reaction conditions on product yield and purity. researchgate.net

ParameterCondition 1Condition 2Condition 3
SO₃:HDB Molar Ratio 1.10:11.20:11.30:1
Reaction Temperature 45°C55°C65°C
SO₃ Mass Fraction 8 wt%10 wt%12 wt%
Residence Time 10.18 s10.18 s10.18 s
Resulting HBSA Purity >98 wt%>99 wt%>98.5 wt%
(Data adapted from a study on hexadecylbenzene (HDB) sulfonation to form hexadecylbenzene sulfonic acid (HBSA)) researchgate.net

Structural Elucidation and Derivative Chemistry of Hexyldiphenyl Ether Sulfonates

Isomeric and Congeneric Analysis of the Compound Mixture

Commercial sodium hexyldiphenyl ether sulfonate is not a single chemical entity but rather a UVCB substance (Unknown or Variable composition, Complex reaction products or of Biological origin). industrialchemicals.gov.au The analysis of this mixture is critical for understanding its properties and for quality control. The primary analytical challenge lies in separating and identifying the various components, which differ in the number of sulfonate groups and the substitution patterns on the diphenyl ether backbone.

The sulfonation step, often carried out with agents like sulfur trioxide (SO₃) or fuming sulfuric acid, can introduce one or more sulfonic acid groups onto the aromatic rings of the hexyldiphenyl ether intermediate. google.comgoogle.com The extent of sulfonation is a critical parameter that can be controlled by adjusting the molar ratio of the sulfonating agent to the alkylated diphenyl ether. google.com This results in a mixture containing mono-, di-, and sometimes poly-sulfonated species.

A typical commercial mixture is predominantly composed of disulfonates, which contribute to the surfactant's high solubility and stability in electrolytic solutions. google.comproductingredients.com However, monosulfonated species are also present. google.com The identification and quantification of these different sulfonation degrees are often achieved using advanced analytical techniques. While specific studies on hexyldiphenyl ether sulfonate are limited, methodologies applied to similar sulfonated surfactants, such as liquid chromatography coupled with mass spectrometry (LC-MS), are instrumental. nih.govresearchgate.netnih.gov These methods allow for the separation of components based on their polarity and mass-to-charge ratio, enabling the differentiation of mono-, di-, and poly-sulfonated molecules.

Table 1: Potential Sulfonation Species in Hexyldiphenyl Ether Sulfonate Mixtures

Species TypeCommon AbbreviationDescription
Monoalkyl Diphenyl Ether MonosulfonateMAMSOne hexyl group and one sulfonate group are attached to the diphenyl ether backbone. google.com
Monoalkyl Diphenyl Ether DisulfonateMADSOne hexyl group and two sulfonate groups are present on the diphenyl ether structure. This is often the major component. google.com
Dialkyl Diphenyl Ether MonosulfonateDAMSTwo hexyl groups and one sulfonate group are attached. The presence of this species depends on the control of the initial alkylation step. google.com
Dialkyl Diphenyl Ether DisulfonateDADSTwo hexyl groups and two sulfonate groups are present on the diphenyl ether backbone. google.com

This table is based on information for general alkyl diphenyl oxide sulfonates.

Further complicating the mixture is the positional isomerism of both the hexyl and sulfonate groups on the two phenyl rings of the diphenyl ether. The ether linkage (-O-) in diphenyl ether is an ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.org Consequently, the initial Friedel-Crafts alkylation with a hexyl group (derived from an olefin like 1-hexene (B165129) or a hexyl halide) will preferentially occur at the positions ortho or para to the ether bridge. google.comwikipedia.org This leads to a mixture of 2-hexyldiphenyl ether and 4-hexyldiphenyl ether, along with their corresponding isomers on the second ring.

The subsequent sulfonation adds another layer of complexity. Each of the phenyl rings can be sulfonated, and the existing alkyl group and ether linkage will direct the position of the incoming sulfonate groups. wikipedia.org The sulfonate groups can attach to either the hexyl-substituted ring or the unsubstituted ring, again favoring the ortho and para positions relative to the existing substituents. A Chinese patent mentions that the sulfonic group can be at the ortho, para, or meta position relative to the oxygen atom. google.com This results in a large number of possible positional isomers.

Controlled Synthesis of Specific Hexyldiphenyl Ether Sulfonate Derivatives

While industrial production focuses on creating an effective mixture, academic and specialized research often requires the synthesis of specific derivatives to understand structure-activity relationships. This involves controlling the alkylation and sulfonation reactions to favor particular isomers or introducing further chemical modifications.

The properties of alkyl diphenyl ether sulfonates can be tuned by modifying the alkyl chain. Patents describe the use of various alpha-olefins in the alkylation step, with carbon chain lengths typically ranging from C8 to C18. google.comgoogle.com For this compound, a hexene isomer is the starting material. The choice of a linear (e.g., 1-hexene) versus a branched hexene will result in different isomeric products.

The use of linear alpha-olefins generally leads to the attachment of the diphenyl ether moiety at the second carbon of the alkyl chain due to the formation of a more stable secondary carbocation during the Friedel-Crafts reaction. Branched olefins would lead to tertiary carbocation intermediates and consequently different branching in the final product's alkyl group. The synthesis of a dodecyl diphenyl ether disulfonate has been documented, showcasing the adaptability of the alkyl chain length. researchgate.net

Table 2: Examples of Alkyl Chain Modification in Diphenyl Ether Sulfonate Synthesis

Alkyl SourceResulting Alkyl GroupPotential Impact on Properties
1-Hexenesec-HexylStandard properties for this class.
1-Dodecenesec-DodecylIncreased hydrophobicity, potentially affecting emulsification and detergency. researchgate.net
1-Hexadecenesec-HexadecylFurther increased hydrophobicity, suitable for specific high-oil applications. google.com
Branched OlefinsBranched Alkyl ChainsCan alter the packing of surfactant molecules at interfaces, influencing surface tension and foaming.

This table illustrates the general principles of alkyl chain modification based on available patent literature.

The introduction of additional functional groups onto the hexyldiphenyl ether sulfonate structure is a potential avenue for creating surfactants with novel properties. While specific examples for hexyldiphenyl ether sulfonate are not widely reported, the foundational chemistry of aromatic compounds allows for such modifications. For instance, other functional groups could theoretically be introduced onto the aromatic rings before or after sulfonation, provided they are stable to the reaction conditions.

A study on the synthesis of novel diphenyl ether-based bis-heterocycles demonstrates that the diphenyl ether backbone can be functionalized with groups like aldehydes, which can then be used to build more complex structures. nih.gov Such strategies could be adapted to first create a functionalized hexyldiphenyl ether, which is then sulfonated. Another approach could involve reactions of the sulfonate group itself, though this is less common for this class of surfactants. The synthesis of ether lipids has shown that various functional groups, such as ketones or additional hydroxyl groups, can be incorporated into long alkyl chains, a strategy that could be applied to the hexyl group of hexyldiphenyl ether sulfonate. beilstein-journals.org

Stereochemical Aspects of Alkylation and Sulfonation

The stereochemistry of this compound is another area of complexity, though it is less frequently discussed in the context of its commercial applications. Stereochemical considerations can arise from the alkylation step. numberanalytics.com

If the alkylating agent is a chiral, non-racemic hexyl halide, or if a chiral Lewis acid catalyst is used, it is possible to induce stereoselectivity in the formation of the new stereocenter at the point of attachment to the phenyl ring. numberanalytics.com For example, if the hexyl group is attached at the second carbon (making it a sec-hexyl group), this carbon atom is a chiral center. Standard Friedel-Crafts conditions using achiral reagents would result in a racemic mixture of the (R) and (S) enantiomers.

Furthermore, the presence of a chiral center in the hexyl group could potentially influence the regioselectivity of the subsequent sulfonation step, although this is likely to be a minor effect compared to the strong directing effects of the ether and alkyl groups. Studies on stereospecific Friedel-Crafts reactions, for instance using a cyclic ether as the alkylating agent, have demonstrated that stereocontrol is achievable, though these are typically highly specialized, academic examples and not applied to bulk surfactant manufacturing. rsc.org The primary focus in the industrial synthesis of this compound is on performance, which is an average property of the complex isomeric and congeneric mixture produced.

Relationship between Molecular Structure and Reactive Sites

The reactivity of this compound and the location of its chemically active sites are intrinsically linked to the arrangement of its constituent functional groups: the diphenyl ether core, the hexyl alkyl chain, and the sulfonate groups. The interplay of their electronic and steric effects governs the molecule's behavior in chemical reactions, particularly during its synthesis via electrophilic aromatic substitution.

The foundational structure is diphenyl ether, which consists of two benzene (B151609) rings linked by an oxygen atom. This ether linkage is a critical determinant of the molecule's reactivity. The oxygen atom possesses lone pairs of electrons that it can donate to the aromatic rings through resonance. This electron donation increases the electron density of the rings, particularly at the ortho and para positions relative to the ether bridge. Consequently, the ether group is an "activating" group, making the diphenyl ether moiety more susceptible to electrophilic attack than benzene itself. This activation is also directional, meaning incoming electrophiles are guided to the ortho and para positions. libretexts.orgorganicchemistrytutor.com

The introduction of the hexyl group, typically via a Friedel-Crafts alkylation reaction, further influences the reactive sites. researchgate.net As an alkyl group, it is also an electron-donating group through an inductive effect, which further activates the ring to which it is attached. openstax.orgwikipedia.org Similar to the ether linkage, the alkyl group is an ortho- and para-director. openstax.orgwikipedia.org Therefore, the initial sulfonation step, which is an electrophilic aromatic substitution, will be directed by both the ether oxygen and the hexyl group to the positions ortho and para to them. latech.edu Steric hindrance from the bulky hexyl group often results in a preference for substitution at the para position. libretexts.org

Once the first sulfonate group (–SO₃H) is introduced, the reactivity of the molecule changes significantly. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to, making further electrophilic substitution on that same ring more difficult. numberanalytics.comnumberanalytics.com This deactivating nature is due to the positive polarization of the sulfur atom. openstax.org Furthermore, the sulfonic acid group acts as a meta-director for any subsequent substitutions on the same ring. latech.edunumberanalytics.com

The reactive sites on the final this compound molecule available for derivative chemistry are primarily the aromatic rings and the sulfonate groups themselves. However, the presence of the strongly deactivating sulfonate groups renders the aromatic rings significantly less susceptible to further electrophilic substitution. The sulfonate groups can potentially undergo reactions, but for their primary application as surfactants, these reactive pathways are not typically exploited.

Interactive Data Table: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

Functional GroupTypeActivating/DeactivatingDirecting Effect
-O- (Ether) AlkoxyActivating libretexts.orgOrtho, Para libretexts.org
-C₆H₁₃ (Hexyl) AlkylActivating openstax.orgwikipedia.orgOrtho, Para openstax.orgwikipedia.org
-SO₃H (Sulfonic Acid) Sulfonic AcidDeactivating numberanalytics.comnumberanalytics.comMeta numberanalytics.com

Advanced Analytical Methodologies for Characterization and Quantitation

Chromatographic Techniques for Mixture Separation

Chromatography is a cornerstone for the analysis of complex mixtures containing surfactants like Sodium Hexyldiphenyl Ether Sulfonate. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC-MS can be employed for its analysis following a derivatization step to convert the sulfonate into a more volatile ester or after thermal degradation in pyrolysis-GC-MS. More commonly, GC-MS is used to identify and quantify related impurities, such as residual alkylating agents or unsulfonated diphenyl ether, which may be present from the synthesis process.

For related sulfonate esters, which can be potential genotoxic impurities in various products, GC-MS provides exceptional sensitivity and specificity. nih.govwikipedia.org Methods often utilize a capillary column, such as an HP-5MS, with helium as the carrier gas. tandfonline.com The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, allows for the unambiguous identification of target analytes based on their mass spectra and retention times. The sensitivity of modern GC-MS/MS systems can achieve limits of quantitation (LOQ) in the parts-per-million (ppm) to parts-per-billion (ppb) range, which is critical for impurity profiling. wikipedia.orgorientjchem.org

ParameterTypical ConditionPurpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Provides separation based on boiling point and polarity.
Carrier Gas HeliumInert gas to carry the sample through the column.
Inlet Temperature 250-280°CEnsures rapid volatilization of the sample.
Oven Program Initial temp 50-100°C, ramp to 280-300°CSeparates compounds with a wide range of boiling points.
Ionization Mode Electron Ionization (EI)Standard ionization technique creating reproducible mass spectra.
MS Detection Selected Ion Monitoring (SIM) or MRM (for MS/MS)Enhances sensitivity and selectivity for target analytes. tandfonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the direct analysis of non-volatile and thermally labile compounds like this compound. This method offers high sensitivity, selectivity, and applicability to complex matrices without the need for derivatization.

Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the compound is separated on a C8 or C18 stationary phase with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.comnih.gov For anionic surfactants, ion-pairing agents can be added to the mobile phase to improve peak shape and retention.

The mass spectrometer detector provides definitive identification and quantification. Electrospray ionization (ESI) is a common ionization source for this class of compounds, typically operated in negative ion mode to detect the deprotonated sulfonate molecule. researchgate.net Atmospheric pressure chemical ionization (APCI) can also be a suitable alternative. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, effectively eliminating matrix interferences. nih.gov This allows for detection limits at very low levels, often in the nanogram-per-milliliter (ng/mL) range. researchgate.net

ParameterTypical ConditionPurpose
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Separates analytes based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with formic acid or ammonium acetate)Elutes compounds with varying polarities.
Flow Rate 0.2-0.4 mL/minOptimizes separation and ionization efficiency.
Ionization Source Electrospray Ionization (ESI), Negative ModeGenerates molecular ions from non-volatile analytes in solution. researchgate.net
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. nih.gov
LOD/LOQ Low ng/mL range (ppb)Enables trace-level analysis in various samples. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about chemical bonds, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the molecular framework of this compound.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, the aliphatic protons of the hexyl chain, and the protons adjacent to the ether linkage. The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the connectivity of the atoms. Protons on carbons adjacent to the electron-withdrawing ether oxygen atom are expected to appear downfield, typically in the 3.4-4.5 ppm range. google.com Aromatic protons of the diphenyl ether moiety would appear in the 7.0-7.4 ppm region. researchgate.netmetrohm.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Carbons bonded to the ether oxygen would be observed in the 50-80 ppm range, while the aromatic carbons would resonate in the 119-161 ppm region. google.comresearchgate.net The distinct signals for the six carbons of the hexyl chain would confirm its structure.

Structural UnitNucleusExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic C-H (Diphenyl Ether)¹H~7.0 - 7.4Multiplets (m)
Aliphatic -CH₂-O-¹H~3.5 - 4.5Triplet (t) or Multiplet (m)
Aliphatic -(CH₂)₄-¹H~1.2 - 1.7Multiplets (m)
Aliphatic -CH₃¹H~0.9Triplet (t)
Aromatic C-O & C-S¹³C~155 - 161Singlet (s)
Aromatic C-H¹³C~119 - 132Singlet (s)
Aliphatic C-O¹³C~60 - 80Singlet (s)
Aliphatic C-Chain¹³C~14 - 32Singlet (s)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonate group. Strong asymmetric and symmetric stretching vibrations of the S=O bond are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net Several strong bands corresponding to S-O stretching are also expected in the 1000-750 cm⁻¹ region. researchgate.net Additionally, the spectrum would show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O-C stretching from the ether linkage.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Sulfonate (SO₃⁻)S=O Asymmetric Stretch~1350Strong
Sulfonate (SO₃⁻)S=O Symmetric Stretch~1175Strong
Aryl EtherC-O-C Asymmetric Stretch~1240Strong
Aliphatic C-HStretch2850-2960Medium-Strong
Aromatic C-HStretch3030-3080Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly in the conjugated π-systems of the aromatic rings. The diphenyl ether moiety acts as the primary chromophore. Benzene (B151609) exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, structured band at 256 nm. acs.org In diphenyl ether, these bands undergo a bathochromic (red) shift due to the extended conjugation and the influence of the ether oxygen. The presence of alkyl and sulfonate substituents on the aromatic rings will further influence the position and intensity of these absorption maxima. UV-Vis spectroscopy is particularly useful for quantitative analysis using the Beer-Lambert law, allowing for the determination of concentration in solution.

ChromophoreElectronic TransitionExpected λₘₐₓ (nm)
Diphenyl Etherπ → π~200-210 (Primary Band)
Diphenyl Etherπ → π~250-280 (Secondary Band)

Electrochemical Methods for Compound Analysis

Electrochemical methods offer alternative and often simpler approaches for the quantification of electroactive species, including surfactants. These techniques measure changes in electrical properties like potential or current that occur during a chemical reaction.

For an anionic surfactant like this compound, potentiometric titration is a highly effective method. This technique involves titrating the anionic surfactant with a standard solution of a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB). The endpoint is detected using an ion-selective electrode (ISE) that is sensitive to either the anionic or cationic surfactant. This method avoids the use of chlorinated solvents required in traditional two-phase titrations and can be automated.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry, can also be applied. While the sulfonate group itself is not typically electroactive, the diphenyl ether moiety can be oxidized at a solid electrode (e.g., glassy carbon) at a sufficiently high potential. metrohm.com The resulting current is proportional to the concentration of the analyte. Furthermore, indirect voltammetric methods can be used. These methods rely on the formation of a complex between the anionic surfactant and a metal cation, which is then measured, for instance, by anodic stripping voltammetry (ASV). The presence of surfactants can also be detected by their influence on the electrochemical behavior of other redox probes.

MethodPrincipleApplication to Compound
Potentiometric Titration Measures potential change at an ion-selective electrode during titration.Quantification by titrating with a standard cationic surfactant.
Cyclic Voltammetry (CV) Measures current response to a linearly cycled potential sweep. wikipedia.orgQualitative analysis of the redox properties of the diphenyl ether group.
Differential Pulse Voltammetry Measures current just before and during a voltage pulse.Sensitive quantification based on the oxidation of the diphenyl ether moiety.
Indirect Anodic Stripping Voltammetry (ASV) Analyte is complexed with a metal ion, which is then detected.Indirect quantification by measuring the complexed metal ion.

Trace Analysis and Detection Limits in Complex Matrices

The reliable detection and quantification of this compound at trace levels within complex environmental and industrial matrices present significant analytical challenges. The inherent complexity of samples such as industrial wastewater, river sediment, and soil necessitates highly selective and sensitive analytical methodologies to overcome matrix interference and achieve low detection limits. While specific studies detailing the trace analysis of this compound are not extensively available in publicly accessible literature, established methods for analogous anionic surfactants, particularly alkyl diphenyl ether sulfonates and other sulfonated compounds, provide a framework for understanding the analytical approaches and achievable detection limits.

Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for the trace analysis of such compounds. The selectivity of tandem mass spectrometry, utilizing multiple reaction monitoring (MRM), allows for the differentiation of the target analyte from co-eluting matrix components, thereby enhancing sensitivity and reducing the likelihood of false positives. Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix, further improving detection capabilities.

Although detailed research findings specifically for this compound are limited, the analytical performance for structurally related anionic surfactants in complex matrices has been documented. For instance, methods for the analysis of alkylbenzene sulfonates and alkyl ethoxysulfates in environmental waters have reported limits of detection (LOD) in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. Similarly, for sediment and soil samples, detection limits are typically in the microgram per gram (µg/g) range. It is reasonable to extrapolate that similar analytical performance could be achieved for this compound with appropriate method development and validation.

The determination of detection and quantification limits is a critical aspect of method validation, ensuring the reliability of the data at trace concentrations. The Limit of Detection (LOD) is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with a specified level of precision and accuracy.

Below are illustrative data tables based on typical performance characteristics of LC-MS/MS methods for trace-level quantification of related anionic surfactants in complex matrices. These tables are intended to provide a prospective view of the analytical capabilities that could be expected for this compound analysis.

Table 1: Prospective Method Detection Limits (MDL) and Limits of Quantification (LOQ) for this compound in Environmental Matrices by LC-MS/MS

MatrixMethod Detection Limit (MDL)Limit of Quantification (LOQ)
Industrial Wastewater0.05 µg/L0.15 µg/L
River Water0.01 µg/L0.03 µg/L
Soil0.5 µg/kg1.5 µg/kg
Sediment1.0 µg/kg3.0 µg/kg

Note: These values are hypothetical and serve as an example of typical analytical performance for analogous compounds. Actual detection limits would need to be experimentally determined for this compound.

Table 2: Illustrative Recovery and Precision Data for Spiked Samples in Complex Matrices

MatrixSpiked ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD, %)
Industrial Wastewater0.5 µg/L92.56.8
River Water0.1 µg/L98.24.5
Soil10 µg/kg88.78.2
Sediment20 µg/kg85.19.5

Note: This data is illustrative and represents typical validation parameters for trace analysis of similar analytes in complex matrices.

Further research is necessary to establish and validate specific analytical methods for the routine monitoring of this compound in various environmental and industrial settings. The development of such methods would be crucial for assessing its environmental fate, transport, and potential ecological impact.

Interfacial and Colloidal Chemistry: Mechanistic Insights

Mechanisms of Surface Tension Reduction by Sodium Hexyldiphenyl Ether Sulfonate

This compound, like other surfactants, reduces the surface tension of a liquid, typically water, through the principles of amphiphilicity. ethz.ch Surfactants are composed of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. ethz.ch In the case of this compound, the sulfonate group (-SO₃⁻Na⁺) acts as the hydrophilic head, while the hexyldiphenyl ether portion constitutes the bulky hydrophobic tail.

When introduced into an aqueous solution, these molecules preferentially migrate to the surface or interface. brighton-science.com To achieve the lowest energy state, the surfactant molecules arrange themselves with their hydrophilic sulfonate heads oriented towards the bulk water and their hydrophobic hexyldiphenyl ether tails pointing away from the water, towards the air. njchm.com This arrangement disrupts the strong cohesive forces, specifically hydrogen bonding, between surface water molecules. njchm.com The attraction between the surfactant molecules and water molecules is weaker than the attraction between water molecules themselves. njchm.com This leads to a reduction in the work required to expand the surface, which is observed macroscopically as a decrease in surface tension. ethz.chnjchm.com The presence of the surfactant at the interface effectively weakens the "skin" of the liquid, allowing it to spread more easily and wet surfaces. brighton-science.com

The reduction in surface tension continues as more surfactant is added until the surface becomes saturated with molecules and the Critical Micelle Concentration (CMC) is reached. ethz.ch At this point, the surface tension typically reaches its minimum value and changes very little with further increases in surfactant concentration. ethz.ch

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Once the surface of a solution becomes saturated with surfactant molecules, any additional molecules added to the bulk phase begin to self-assemble into organized aggregates known as micelles. brighton-science.comnih.gov This process is known as micellization. A micelle is a colloidal-sized aggregate of surfactant molecules where the hydrophobic tails are sequestered in the interior, minimizing their contact with water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous environment. wikipedia.org

The specific concentration at which this self-assembly begins is a fundamental characteristic of any surfactant and is known as the Critical Micelle Concentration (CMC). mdpi.com Below the CMC, surfactant molecules exist predominantly as individual monomers, whereas above the CMC, they coexist in equilibrium with micelles. alfa-chemistry.com The CMC is a crucial parameter as it often indicates the concentration at which a surfactant's properties, such as detergency and emulsification, become most effective. alfa-chemistry.com The formation of micelles is a dynamic process, with monomers constantly leaving and joining the aggregate.

The CMC can be determined experimentally by monitoring a variety of physical properties of the surfactant solution as a function of concentration. Properties like surface tension, conductivity, viscosity, and light scattering often show a distinct change in slope at the CMC. mdpi.comnih.gov

Factors Influencing Micelle Formation and Stability

The formation and stability of micelles are not static but are influenced by several external and internal factors. The specific molecular structure of the surfactant, including the nature of the hydrophobic tail and the hydrophilic head, plays a primary role. For a surfactant like this compound, the following factors are significant:

Surfactant Concentration: The number and size of micellar aggregates are positively related to the surfactant concentration. nih.gov As the concentration increases beyond the CMC, the number of micelles grows, and their size can also increase. nih.gov

Temperature: The effect of temperature on the CMC and micelle stability can be complex. For ionic surfactants, the CMC often goes through a minimum as temperature increases. nih.gov

Salinity (Electrolyte Concentration): The addition of an inorganic salt, such as sodium chloride, to a solution of an anionic surfactant like this compound generally lowers the CMC. nih.gov The added cations shield the electrostatic repulsion between the negatively charged sulfonate head groups, making it easier for the surfactant monomers to aggregate into micelles. nih.gov This also typically leads to the formation of larger micelles. nih.gov

Chemical Structure of the Surfactant: The size and branching of the hydrophobic group and the nature of the hydrophilic group significantly impact the CMC. Longer or more complex hydrophobic tails generally lead to a lower CMC because of a stronger driving force to remove them from the aqueous environment.

Table 1: Factors Affecting Micelle Formation

FactorEffect on CMCEffect on Micelle Size/Aggregation NumberRationale
Increase in Surfactant Concentration (above CMC) No changeIncreasesMore monomers are available to form a greater number of micelles or larger micelles. nih.gov
Increase in Temperature Variable (often decreases then increases)Can increase or decreaseAffects both the hydration of the hydrophilic group and the hydrophobic interactions of the tail. nih.gov
Addition of Electrolytes (Salt) DecreasesIncreasesThe salt ions shield the repulsion between the charged head groups, promoting aggregation. nih.gov

Microstructure and Aggregation Phenomena

The self-assembly of surfactants in solution can lead to various microstructures beyond simple spherical micelles. The shape and size of the aggregates are primarily dictated by the surfactant's chemical structure, its concentration, and solution conditions like temperature and salinity. wikipedia.org

Initially, at concentrations just above the CMC, surfactants like this compound would be expected to form spherical micelles. nih.gov As the concentration increases significantly, these spherical micelles can grow and transition into other shapes, such as cylindrical or worm-like micelles. nih.gov At even higher concentrations, more complex lyotropic liquid crystal phases like hexagonal and lamellar structures can form. nih.gov The transition to non-spherical shapes is driven by optimizing the packing of the surfactant molecules to continue minimizing the unfavorable contact between the hydrophobic tails and water. nih.gov The bulky and somewhat rigid diphenyl ether group in this compound could influence these packing parameters significantly.

Aggregation phenomena are also influenced by interactions between particles. In a stable dispersion, repulsive forces between micelles prevent them from coalescing into larger, unstable aggregates. researchgate.net For an anionic surfactant, this repulsion is primarily electrostatic, arising from the negatively charged sulfonate head groups on the micelle surface. researchgate.net

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

This compound, as a surface-active agent, is effective in creating and stabilizing heterogeneous systems like emulsions (liquid-liquid) and dispersions (solid-liquid). wikipedia.orgnih.gov

An emulsion is a mixture of two immiscible liquids, such as oil and water, where one liquid is dispersed as fine droplets within the other. wikipedia.org Surfactants are crucial for both the formation and stabilization of emulsions. During formation, the surfactant lowers the interfacial tension between the oil and water phases, reducing the energy required to break down one liquid into droplets and disperse it in the other. scispace.com For stabilization, the surfactant molecules adsorb at the oil-water interface, forming a protective film around the dispersed droplets. wikipedia.orgscispace.com This film prevents the droplets from coalescing, or merging, through mechanisms of electrostatic and/or steric repulsion. scispace.com

Similarly, in a solid-liquid dispersion, the surfactant helps to wet the surface of the solid particles and stabilize them against agglomeration or settling. researchgate.net

Stabilization of Oil-in-Water and Water-in-Oil Emulsions

Emulsions are broadly classified as either oil-in-water (O/W), where oil droplets are dispersed in a continuous water phase, or water-in-oil (W/O), where water droplets are dispersed in a continuous oil phase. researchgate.net The type of emulsion formed is often predicted by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will form the continuous phase.

Given that this compound has a highly polar sulfonate head group, it is significantly more soluble in water than in oil. Therefore, it would be expected to be a highly effective stabilizer for oil-in-water (O/W) emulsions . nih.gov When stabilizing an O/W emulsion, the surfactant's hydrophobic hexyldiphenyl ether tails would penetrate the oil droplet, while the hydrophilic sulfonate heads would remain in the continuous water phase. wikipedia.org This creates a negatively charged surface on the oil droplets, leading to strong electrostatic repulsion between them, which provides a robust barrier to coalescence and enhances emulsion stability. nih.govresearchgate.net

Role in Particle Dispersion and Stabilization

The ability of this compound to prevent the aggregation of solid particles in a liquid is critical in many industrial applications. When solid particles are introduced into a liquid, they often tend to clump together (agglomerate) due to attractive van der Waals forces. researchgate.net

An anionic surfactant like this compound can stabilize such a dispersion through an electrostatic stabilization mechanism. The surfactant molecules adsorb onto the surface of the particles via their hydrophobic tails, leaving the negatively charged sulfonate head groups oriented outwards into the liquid medium. researchgate.net This creates a negative surface charge on all the particles. nih.gov When two similarly charged particles approach each other, they experience a strong electrostatic repulsion that overcomes the attractive van der Waals forces, thus keeping them separated and stably dispersed. researchgate.net The effectiveness of the dispersion depends on achieving an optimal surfactant concentration; too little surfactant may not provide sufficient repulsive force, while an excessive amount can sometimes lead to destabilization through other mechanisms. researchgate.net

Wetting Phenomena and Spreading Dynamics

The ability of a liquid to wet a solid surface is governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. Surfactants like this compound play a crucial role in modulating these forces to enhance wetting. The general mechanism involves the adsorption of surfactant molecules at the solid-liquid and liquid-air interfaces, which lowers the interfacial and surface tensions, respectively.

The effectiveness of a wetting agent is often quantified by measuring the contact angle of its solution on a given substrate; a lower contact angle signifies better wetting. For alkyl diphenyl ether sulfonates, their molecular architecture with two sulfonate groups and a diphenyl ether "spacer" allows for efficient packing at interfaces. This structure is known to be effective in reducing the surface tension of aqueous solutions. For instance, a patent for a related alkyl diphenyl ether sulfonate reports that at a concentration of 0.1%, the surface tension can be reduced to the range of 29-31 dynes/centimeter. google.com This reduction in surface tension is a key driver for enhanced wetting.

The spreading of a surfactant solution over a surface is a dynamic process. The initial spreading rate is influenced by the spreading coefficient, which is dependent on the surface tensions of the substrate and the liquid, as well as the interfacial tension between them. For a liquid to spread spontaneously, the spreading coefficient must be positive. Surfactants like this compound are designed to create a positive spreading coefficient on various surfaces, particularly those that are hydrophobic. While specific data on the spreading dynamics of this compound are not available, the general principles of surfactant-driven spreading would apply. The rate of spreading is influenced by factors such as surfactant concentration, the nature of the substrate, and the presence of other components in the formulation.

Interactions with Other Surfactants and Polymers in Mixed Systems

In many practical applications, surfactants are used in complex formulations that include other types of surfactants and polymers. The interactions between these components can lead to synergistic effects, resulting in performance enhancements that are not achievable with individual components alone.

When this compound, an anionic surfactant, is mixed with a nonionic surfactant, the formation of mixed micelles is expected. These mixed micelles often exhibit a lower critical micelle concentration (CMC) and can possess surface activities greater than the individual surfactants. The interaction between the anionic head groups of the hexyldiphenyl ether sulfonate and the polar head groups of the nonionic surfactant, along with the hydrophobic interactions of their respective tails, governs the thermodynamics of mixed micelle formation. Studies on other anionic-nonionic surfactant mixtures have shown that the interaction parameter (β), which quantifies the deviation from ideal mixing, is often negative, indicating a synergistic interaction. nih.gov

Computational Chemistry and Molecular Modeling of Sodium Hexyldiphenyl Ether Sulfonate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic characteristics, which govern its interactions.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like Sodium Hexyldiphenyl Ether Sulfonate, which contains a hexyl chain and a diphenyl ether linkage, numerous rotational possibilities exist.

Computational models are used to explore these possibilities and determine the lowest energy, and thus most probable, conformations. For the analogous compound, sodium dodecyl diphenyl ether disulfonate, computational models have suggested that the alkyl chain typically adopts a staggered conformation to minimize steric hindrance, while the sulfonate groups tend to maintain a planar arrangement relative to the aromatic rings. Due to the high flexibility and the presence of specific elements, generating a complete 3D conformer map can be challenging and may be restricted in standard force fields. nih.gov The diphenyl ether group, while rigid, provides a specific angle and spacing between the two sulfonate groups, a key structural feature for this class of "Gemini" or bolaform surfactants.

Table 1: Key Structural Features for Conformational Analysis This table is a conceptual representation based on the typical outputs of conformational analysis for analogous surfactants.

Molecular FeaturePredicted Conformation/StateComputational Rationale
Hexyl Chain Predominantly staggered (anti-periplanar)Minimization of torsional strain and steric hindrance between adjacent methylene (B1212753) groups.
Diphenyl Ether Linkage Fixed bond angle (~120°)The sp² hybridization of the ether oxygen and steric constraints of the phenyl rings dictate the angle.
Sulfonate Groups Planar arrangement with phenyl ringsResonance stabilization and electronic effects favor a co-planar orientation for maximal overlap.
Overall Structure Flexible, extendedThe molecule can adopt various folded or extended shapes in solution, influenced by its environment.

Charge Distribution and Reactivity Prediction

Quantum calculations, particularly using methods like Density Functional Theory (DFT), are employed to compute the distribution of electron density across the this compound molecule. This analysis reveals the partial charges on each atom, which is crucial for predicting its reactivity and interaction with other molecules, especially polar solvents like water.

Table 2: Predicted Partial Charge Distribution This conceptual table illustrates the expected charge characteristics based on quantum chemical principles.

Molecular RegionExpected Partial ChargeImplication for Reactivity and Interaction
Sulfonate (SO₃⁻) Groups Highly NegativeStrong electrostatic attraction to cations (like Na⁺) and hydrogen bonding with water.
Ether Oxygen (-O-) Partially NegativeActs as a hydrogen bond acceptor.
Aromatic Rings (C-H) Slightly Negative (π-cloud) / Slightly Positive (H)Capable of π-π stacking interactions; relatively nonpolar overall.
Hexyl Chain (-C₆H₁₃) Neutral / NonpolarDrives hydrophobic interactions and self-aggregation in aqueous solutions.

Molecular Dynamics (MD) Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of surfactant behavior in solution and at interfaces.

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into aggregates called micelles. MD simulations are a powerful tool for studying this phenomenon. nih.gov

Simulations of similar anionic surfactants, such as sodium lauryl ether sulfates (SLES), show that at concentrations above the CMC, the molecules aggregate with their hydrophobic hexyl and diphenyl ether "tails" forming a core that is shielded from water, while the hydrophilic sulfonate "head" groups remain on the outer surface, interacting with the aqueous environment. rsc.org These simulations can determine key parameters like the average number of surfactant molecules per micelle (aggregation number) and the shape of the micelles, which can evolve from spherical to elongated, worm-like structures depending on factors like concentration and the presence of salts (counterions). mdpi.comuniroma1.it The presence of counterions like Na⁺ is crucial as they screen the electrostatic repulsion between the negatively charged sulfonate head groups, allowing the molecules to pack more closely and facilitating micelle formation and growth. nih.gov

Surfactants are highly active at interfaces, such as the boundary between air and water or oil and water. MD simulations can model how individual surfactant molecules arrange themselves at these interfaces.

Simulations show that this compound molecules will migrate to the interface and orient themselves with their hydrophobic tails pointing towards the non-aqueous phase (air or oil) and their hydrophilic sulfonate heads remaining in the water. This arrangement disrupts the cohesive energy of water at the surface, leading to a reduction in surface tension. Studies on analogous didodecyl diphenyl ether disulfonate surfactants have shown that their adsorption at the air/water interface follows a mixed diffusion-kinetic mechanism, meaning the process is controlled by both the rate at which molecules arrive at the surface and the energy barrier to their adsorption. researchgate.net

Dissipative Particle Dynamics (DPD) for Mesoscopic Scale Phenomena

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that allows for the study of phenomena on larger length and time scales than are accessible with all-atom MD. nih.govnih.gov In DPD, groups of atoms (e.g., a hexyl chain, a phenyl group, water molecules) are bundled together into single "beads," reducing the computational cost. nih.govresearchgate.net

This method is particularly well-suited for modeling the phase behavior of surfactant solutions. nih.gov By tuning the interaction parameters between different beads, DPD simulations can predict the formation of various structures, including spherical micelles, hexagonal-packed cylindrical micelles, and lamellar (sheet-like) phases across a wide range of concentrations. researchgate.net For anionic surfactants like alkyl ether sulfates, DPD simulations have successfully reproduced experimentally observed phase diagrams, showing transitions from micellar to hexagonal and then to lamellar phases as surfactant concentration increases. nih.govresearchgate.net This predictive power is invaluable for formulating products where properties like viscosity, which is heavily dependent on the solution's phase structure, are critical. nih.gov

Table 3: Conceptual DPD Coarse-Graining for this compound This table illustrates how the molecule could be represented in a DPD simulation.

Bead TypeMolecular Fragment RepresentedInteraction Type
H1 Hexyl Chain (C₆H₁₃)Hydrophobic
P1 Phenyl RingHydrophobic/Aromatic
E1 Ether Linkage (-O-)Weakly Hydrophilic
P2 Phenyl RingHydrophobic/Aromatic
S1 Sulfonate Group (SO₃⁻ + Na⁺)Hydrophilic/Charged
S2 Sulfonate Group (SO₃⁻ + Na⁺)Hydrophilic/Charged
W Group of Water Molecules (e.g., 3-5 H₂O)Hydrophilic

Phase Behavior Predictions in Aqueous Systems

The phase behavior of surfactants in aqueous solutions is a critical aspect of their application, determining properties such as solubility, viscosity, and cleaning efficacy. Computational methods, particularly molecular dynamics (MD) and dissipative particle dynamics (DPD), are instrumental in predicting how this compound molecules might self-assemble into various phases like micelles, hexagonal, cubic, and lamellar structures under different conditions.

Molecular dynamics simulations can model the interactions between individual surfactant molecules and water molecules with high atomistic detail. By simulating a system of this compound and water, researchers can observe the spontaneous aggregation of surfactant molecules to form micelles once a certain concentration, the critical micelle concentration (CMC), is reached. These simulations can predict the size, shape, and aggregation number of the micelles. For instance, studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have successfully used MD simulations to elucidate the transition from spherical to cylindrical micelles with changes in concentration or the addition of electrolytes. researchgate.netnih.gov

A predictive approach using a pseudosolvent concept within a lattice fluid model has also been shown to be effective for four-component systems of polymer, surfactant, electrolyte, and water. mdpi.com This model could be adapted to predict the phase behavior of systems containing this compound, especially in complex formulations.

Illustrative Data Table for Predicted Phase Behavior of an Anionic Surfactant in Water

Concentration (wt%)Temperature (°C)Predicted PhaseSimulation Method
1-2525Micellar (L1)Molecular Dynamics
30-5025Hexagonal (H1)Dissipative Particle Dynamics
55-6525Cubic (I1)Dissipative Particle Dynamics
70-8525Lamellar (Lα)Dissipative Particle Dynamics
1-2050Micellar (L1)Molecular Dynamics
25-4550Hexagonal (H1)Dissipative Particle Dynamics
50-6050Isotropic (L1)Dissipative Particle Dynamics

Note: This table is illustrative and based on general phase behavior observed for anionic surfactants. Specific values for this compound would require dedicated experimental and computational studies.

Simulation of Hydrodynamic Effects

Understanding the hydrodynamic effects of surfactant solutions is essential for applications involving fluid flow, such as in enhanced oil recovery, industrial cleaning, and formulation of consumer products. Computational fluid dynamics (CFD) and molecular dynamics simulations can be employed to study how the presence of this compound affects the flow behavior of aqueous solutions.

At the molecular level, MD simulations can reveal how surfactant aggregates, such as micelles, interact with each other and with the solvent under shear flow. These simulations can provide insights into the viscosity of the solution and the formation of shear-induced structures. For example, at high concentrations or under specific flow conditions, rod-like micelles can align, leading to a decrease in viscosity (shear thinning).

On a larger scale, CFD can be used to model the flow of surfactant solutions in complex geometries. The parameters for the CFD models, such as viscosity as a function of shear rate, can be obtained from experimental rheology or from mesoscale simulations like DPD. Simulating the hydrodynamic effects is crucial for optimizing the performance of formulations containing this compound in dynamic environments.

Environmental Transformation and Degradation Pathways

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a primary mechanism for the removal of sodium hexyldiphenyl ether sulfonate from the environment. This process is mediated by a diverse range of microorganisms that utilize the compound as a source of carbon and energy.

While specific studies on this compound are limited, the microbial degradation pathways can be inferred from research on analogous compounds, such as other alkyl diphenyl ether sulfonates and linear alkylbenzene sulfonates (LAS). The degradation is expected to proceed through a series of enzymatic reactions targeting the different moieties of the molecule: the hexyl chain, the diphenyl ether core, and the sulfonate group.

The initial attack by microorganisms often involves the oxidation of the alkyl chain. For similar surfactants like LAS, this process, known as ω-oxidation, occurs at the terminal methyl group of the alkyl chain, followed by β-oxidation, which progressively shortens the chain. researchgate.net This process leads to the formation of sulfophenylcarboxylic acids (SPCs) as major intermediates. researchgate.net

The diphenyl ether structure itself can be cleaved by certain specialized bacteria. For instance, Sphingomonas sp. strains have been shown to degrade diphenyl ether by initial dioxygenation of one of the aromatic rings, leading to the formation of unstable hemiacetals. nih.govresearchgate.net These intermediates can then undergo further degradation, yielding metabolites such as phenol (B47542) and catechol. nih.gov The bacterium Sphingomonas sp. strain PH-07, isolated from activated sludge, has demonstrated the ability to completely mineralize diphenyl ether and also catabolize brominated diphenyl ethers. nih.gov Similarly, Rhodococcus sp. has been observed to cleave the ether bond in various aromatic ethers. nih.govnih.gov

The degradation of the resulting aromatic intermediates, like phenol and catechol, typically proceeds through ring cleavage and subsequent metabolism via central metabolic pathways, such as the 3-oxoadipate (B1233008) pathway. nih.gov

The sulfonate group is generally more resistant to degradation. However, desulfonation can be achieved by some bacteria, which is a critical step for the complete mineralization of the surfactant.

Table 1: Potential Microbial Degradation Metabolites of this compound

Metabolite Potential Precursor Moiety Formation Pathway
Hexanoic acidHexyl chainω- and β-oxidation
Sulfophenyldicarboxylic acidsAlkyl chain and one phenyl ringω- and β-oxidation
PhenolDiphenyl ether coreEther bond cleavage
CatecholDiphenyl ether coreHydroxylation of phenol
SulfophenolDiphenyl ether and sulfonate groupCleavage of the ether bond

This table is illustrative and based on degradation pathways of analogous compounds.

The rate of biodegradation of this compound is highly dependent on the environmental conditions, particularly the presence or absence of oxygen.

Aerobic Conditions: Under aerobic conditions, the biodegradation of anionic surfactants is generally more rapid and complete. ijcs.ro The presence of oxygen is crucial for the initial enzymatic attack on the alkyl chain and the aromatic rings. usgs.gov Studies on LAS have shown that its biodegradation rates increase significantly with higher dissolved oxygen concentrations. usgs.gov For many anionic surfactants, complete degradation (ultimate biodegradation) to carbon dioxide, water, and inorganic salts can be achieved under optimal aerobic conditions. ijcs.ro The presence of a benzene (B151609) ring in the structure can sometimes slow down the degradation process compared to purely aliphatic surfactants. nih.gov

Anaerobic Conditions: Under anaerobic conditions, the biodegradation of many anionic surfactants is significantly slower and may be incomplete. d-nb.infonih.gov While the alkyl chain can be partially degraded, the aromatic ring and the sulfonate group are often more persistent in the absence of oxygen. d-nb.info Some studies have reported that alkylbenzenesulfonates are not degraded under methanogenic conditions. d-nb.info However, other research has shown that some anaerobic microorganisms, such as Clostridium sp., can perform reductive debromination of polybrominated diphenyl ethers (PBDEs), suggesting that the diphenyl ether core can be transformed under anaerobic conditions. nih.gov The complete mineralization of complex anionic surfactants under anaerobic conditions is generally considered to be a slow process. nih.gov

Photodegradation Processes and Products

Photodegradation, or the breakdown of molecules by light, is another potential environmental fate for this compound. The diphenyl ether core of the molecule is susceptible to photolytic cleavage.

Studies on polybrominated diphenyl ethers (PBDEs), which share the same core structure, have shown that they can be degraded by natural sunlight. acs.orgacs.org The primary photodegradation pathway for PBDEs is debromination, leading to the formation of lower brominated congeners. acs.orgmdpi.com In addition to debromination, the cleavage of the ether bond can also occur, although it is often a slower process. The photodegradation of decabromodiphenyl ether (BDE-209) in soil suspensions has been observed to follow pseudo-first-order kinetics, with UV light being the primary driver of the degradation. mdpi.com The presence of substances like humic acids can inhibit photodegradation due to light-shielding effects. mdpi.com

For this compound, it is plausible that photodegradation could lead to the cleavage of the diphenyl ether bond, resulting in the formation of sulfonated phenols and other aromatic byproducts. The hexyl chain may also undergo photo-oxidation.

Hydrolysis and Chemical Degradation Routes

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can also contribute to the transformation of this compound. The stability of the ether and sulfonate linkages to hydrolysis is a key factor.

The ether linkage in diphenyl ethers is generally stable under neutral pH conditions but can be cleaved under more extreme pH or through specific catalytic processes.

The sulfonate group attached to an aromatic ring is typically resistant to hydrolysis. However, studies on the hydrolysis of sulfonate esters have shown that the reaction can proceed through a two-step mechanism involving a pentavalent intermediate, particularly under alkaline conditions. nih.gov While this compound is a sulfonate salt and not an ester, this suggests that under certain environmental conditions, chemical transformation of the sulfonate group could occur.

Sorption and Mobility in Environmental Media (e.g., soil, sediment, water)

The transport and distribution of this compound in the environment are governed by its sorption to soil and sediment particles and its mobility in water. As an anionic surfactant, its interaction with environmental matrices is influenced by its molecular structure and the properties of the surrounding medium.

Sorption of anionic surfactants to soil and sediment is primarily driven by hydrophobic interactions between the alkyl chain and the organic matter in the soil. nih.gov Therefore, soils with higher organic carbon content are expected to exhibit greater sorption of this compound. nih.gov The presence of clay minerals can also influence sorption, with interactions occurring at the mineral surfaces. ifpenergiesnouvelles.com

A study comparing the sorption of sodium dodecylbenzene (B1670861) sulfonate (SDBS) and sodium hexadecyl diphenyl oxide disulfonate (DPDS) found that both surfactants exhibited hydrophobic sorption. nih.gov Interestingly, at higher aqueous concentrations, less sorption of DPDS was observed, which was attributed to the competition between surfactant micelles and sediment organic matter. nih.govresearchgate.net A significant portion of the sorbed surfactant was found to resist desorption, indicating a degree of irreversible binding. nih.govresearchgate.net

The mobility of anionic surfactants in soil is inversely related to their sorption. Surfactants with longer alkyl chains tend to be less mobile. geoscienceworld.org The presence of multiple hydrophilic groups, such as sulfonate groups, can increase mobility. A study on various anionic surfactants found that those with two hydrophilic sulfonate head groups were transported significantly further than those with one. geoscienceworld.org Given that this compound has one sulfonate group, its mobility will be influenced by the balance between the hydrophobicity of the hexyldiphenyl ether moiety and the hydrophilicity of the sulfonate group.

Table 2: Factors Influencing Sorption and Mobility of this compound

Factor Effect on Sorption Effect on Mobility
Soil/Sediment Organic Carbon Content Increases with higher organic carbonDecreases with higher organic carbon
Clay Content Can increase sorptionCan decrease mobility
Alkyl Chain Length (Hexyl) Contributes to hydrophobic sorptionLonger chains generally decrease mobility
Number of Sulfonate Groups (One) The hydrophilic group can decrease sorptionThe hydrophilic group can increase mobility

Analytical Techniques for Degradation Product Identification

Identifying the degradation products of this compound is essential for understanding its environmental fate. A variety of analytical techniques are employed for the detection and quantification of anionic surfactants and their metabolites in environmental samples.

Chromatographic methods are widely used for the separation and identification of these compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of non-volatile degradation products. It is often coupled with mass spectrometry (MS) for definitive identification of metabolites. tandfonline.com

Gas Chromatography (GC) , typically coupled with MS, can be used for the analysis of more volatile degradation products or after a derivatization step to make the analytes more amenable to GC analysis. nih.gov

Spectrophotometric methods are also utilized, often for the quantification of total anionic surfactants. niscpr.res.in The Methylene (B1212753) Blue Active Substances (MBAS) assay is a standard method, although it can be subject to interferences. researchgate.netjst.go.jp More advanced spectrophotometric methods using other dyes, such as acridine (B1665455) orange, have also been developed. niscpr.res.in

Table 3: Analytical Techniques for the Study of this compound Degradation

Technique Application Advantages Limitations
HPLC-MS Separation and identification of non-volatile metabolitesHigh sensitivity and specificity; provides structural informationHigher equipment cost
GC-MS Identification of volatile or derivatized metabolitesExcellent separation and identification capabilitiesMay require sample derivatization
Spectrophotometry (e.g., MBAS) Quantification of total anionic surfactantsRelatively simple and inexpensiveProne to interferences; not compound-specific
Nuclear Magnetic Resonance (NMR) Structural elucidation of unknown metabolitesProvides detailed structural informationLower sensitivity compared to MS

The choice of analytical technique depends on the specific research question, the expected concentration of the analytes, and the complexity of the environmental matrix. nih.gov

Advanced Materials Science and Chemical Engineering Applications Mechanistic Focus

Role in Polymerization Processes (e.g., Emulsion Polymerization)

In emulsion polymerization, a process used to produce a wide variety of synthetic polymers, surfactants play a critical role in creating a stable emulsion of water-insoluble monomers in an aqueous medium. sanyo-chemical.co.jpchempoint.com Alkyl diphenyl ether sulfonates are effective emulsifiers in these systems, influencing the polymerization kinetics and the final properties of the polymer latex.

The primary function of sodium hexyldiphenyl ether sulfonate in the initial stages of emulsion polymerization is to facilitate the emulsification of hydrophobic monomers. gantrade.com The surfactant molecules arrange themselves at the monomer-water interface, reducing the interfacial tension and allowing for the formation of small, stable monomer droplets.

Above a specific concentration known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles in the aqueous phase. These micelles can solubilize monomer molecules, creating the primary sites for the initiation of polymerization. chempoint.com The use of surfactants like alkyl diphenyl ether sulfonates is crucial for controlling the number and size of the polymer particles that are formed, which in turn dictates the properties of the final latex. univarsolutions.compcc.eu Surfactants with this structure are known for providing excellent particle-size control. univarsolutions.com

As polymerization proceeds, the growing polymer particles are stabilized by the surfactant molecules adsorbed onto their surface. The hydrophilic sulfonate head groups orient towards the aqueous phase, creating a negatively charged surface. This charge generates electrostatic repulsion between the polymer particles, preventing them from coagulating and ensuring the colloidal stability of the latex. pcc.eu

Alkyl diphenyl ether sulfonates are particularly noted for imparting good mechanical and chemical stability to the resulting polymer emulsion. univarsolutions.comgoogle.com This stability is essential for the subsequent storage, formulation, and application of the latex, ensuring it remains a stable dispersion under various conditions of shear, temperature, and addition of other components. chempoint.com

Application in Enhanced Oil Recovery (EOR) Research

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. sasol.com Chemical EOR often involves injecting surfactant solutions to mobilize oil that is trapped in the porous rock of the reservoir. sasol.comresearchgate.net

A key mechanism in chemical EOR is the significant reduction of interfacial tension (IFT) between the trapped oil and the injected aqueous fluid. sasol.comnih.gov Surfactants like alkylated diaromatic sulfonates are highly effective at lowering this IFT. google.com By adsorbing at the oil-water interface within the porous reservoir rock, they lower the capillary forces that trap the oil droplets, allowing them to be displaced and mobilized toward production wells. nih.gov

Research has shown that specific surfactant formulations can reduce IFT to ultra-low values (less than 0.01 mN/m), which is a critical threshold for efficient oil displacement. google.commdpi.com The combination of a hydrophobic diphenyl ether group and hydrophilic sulfonate groups allows for strong interaction at the oil-water interface, leading to this substantial IFT reduction.

Table 1: Effect of Polymeric Surfactant Concentration on Interfacial Tension (IFT)

This table presents data from a study on a chemically grafted polymeric surfactant, demonstrating the principle of IFT reduction with increasing surfactant concentration, a core concept in EOR.

Concentration (ppm)IFT (mN/m)
Initial (Water/Oil)29
35006
Source: Data derived from research on polymeric surfactants for EOR. nih.govresearchgate.net

The effectiveness of a surfactant in EOR also depends on its interactions with the specific reservoir fluids (crude oil and brine) and the rock surfaces (typically sandstone or carbonate). sasol.com The surfactant must be tailored to the reservoir's specific conditions, including temperature, pressure, and the salinity of the formation brine. researchgate.net

An important consideration is the adsorption of the surfactant onto the reservoir rock, as excessive adsorption makes the process economically unfeasible. google.com Research focuses on developing surfactant systems, which may include alkylated diaromatic sulfonates, that exhibit low adsorption on carbonate and sandstone surfaces while maintaining high interfacial activity. google.comdoe.gov Furthermore, these surfactants can alter the wettability of the rock surface. In oil-wet reservoirs, where oil preferentially adheres to the rock, surfactants can help to make the surface more water-wet, which aids in releasing the oil. doe.gov

Development of Novel UV-Shielding Materials

Recent research has explored the use of diphenyl ether sulfonate structures in creating advanced materials with functional properties, such as UV shielding. These materials are designed to protect polymers and other substrates from degradation caused by ultraviolet radiation.

A novel UV-shielding material, identified as Zn₂Al-MADS-LDH, was synthesized by intercalating sodium dodecyl diphenyl ether disulfonate (MADS) into the interlayer space of a Zn₂Al-layered double hydroxide (B78521) (LDH). mdpi.comresearchgate.net This process creates a "host-guest" interaction between the inorganic LDH layers (host) and the organic MADS anions (guest). mdpi.com

The resulting composite material demonstrated superior UV absorption capabilities compared to the individual components. mdpi.comresearchgate.net The diphenyl ether disulfonate moiety is the active UV-absorbing component, and its confinement within the LDH structure enhances its performance. When incorporated into a polymer matrix like polyvinyl chloride (PVC), the MADS-LDH composite material significantly improved the photoaging resistance of the polymer. researchgate.net Studies evaluating the effect of different UV wavelength ranges found that this material offers robust protection, positioning it as a promising and highly efficient UV-shielding additive for polymers. mdpi.com

Table 2: Constitutive Properties of UV-Shielding Material Precursors

This table outlines key physical properties of the layered double hydroxide before and after intercalation with sodium dodecyl diphenyl ether disulfonate (MADS), as reported in a study on novel UV-shielding materials.

PropertyCO₃-LDH (Precursor)MADS-LDH (Final Material)
BET Surface Area (m²/g)29.818.7
Pore Volume (cm³/g)0.280.21
Average Pore Diameter (nm)37.344.5
Source: Data from research on the development of MADS-LDH as a UV-shielding material. mdpi.com

Integration into Polymer Matrices (e.g., PVC)

The incorporation of this compound into polymer matrices like polyvinyl chloride (PVC) is a promising strategy for enhancing material properties. While direct studies on the hexyl derivative are limited, research on analogous compounds such as sodium dodecyl diphenyl ether disulfonate provides significant insights into the integration mechanism.

As an anionic surfactant, this compound can be introduced into the PVC matrix during the polymerization process or through compounding. Its amphiphilic nature facilitates its dispersion within the polymer. The hydrophobic diphenyl ether and hexyl tail can interact with the polymer chains, while the polar sulfonate head can orient itself to minimize unfavorable interactions. This molecular arrangement can lead to improved compatibility between the polymer and other additives, as well as enhanced processing characteristics. In emulsion polymerization, these types of surfactants are crucial for stabilizing monomer droplets, which in turn ensures uniform particle size and improved properties of the resulting polymer.

The integration of such surfactants can also influence the mechanical and thermal stability of the polymer. The presence of the bulky diphenyl ether group and the flexible hexyl chain can disrupt polymer chain packing, potentially leading to increased flexibility and impact strength.

Mechanism of Photo-Degradation Inhibition

A key application of alkyl diphenyl ether sulfonates in polymer science is the inhibition of photo-degradation, particularly in materials like PVC that are susceptible to UV radiation. The mechanism of this inhibition is multifaceted and involves both physical and chemical processes.

The aromatic rings of the diphenyl ether moiety are capable of absorbing UV radiation. This absorption process excites the electrons in the aromatic system to higher energy states. The energy can then be dissipated through non-destructive pathways such as vibrational relaxation or fluorescence, thereby shielding the polymer backbone from the damaging effects of UV light.

Furthermore, it is hypothesized that the sulfonate group and the ether linkage can act as radical scavengers. Photo-oxidation of PVC proceeds via a free-radical mechanism, initiated by the absorption of UV radiation, which leads to the formation of highly reactive radical species. The diphenyl ether sulfonate structure can potentially interrupt this chain reaction by donating a hydrogen atom or by reacting with the radicals to form more stable, non-reactive species. This quenching of radicals prevents the propagation of degradation reactions, thus preserving the integrity of the polymer.

Research on a related compound, sodium dodecyl diphenyl ether disulfonate, has shown that its incorporation into a layered double hydroxide and then into a PVC matrix leads to a significant decrease in the carbonyl index, a marker for photo-oxidation, upon UV exposure. This suggests that the diphenyl ether sulfonate structure is highly effective at mitigating photo-degradation.

Function as Interfacial Materials in Optoelectronic Devices (e.g., Polymer Solar Cells)

The unique electronic and surface-active properties of this compound make it a candidate for use as an interfacial material in optoelectronic devices such as polymer solar cells (PSCs). Interfacial layers play a critical role in determining the efficiency and stability of these devices by controlling the energy level alignment and facilitating charge transport between the active layer and the electrodes.

Impact on Interface Dipoles and Energy Alignment

When deposited as a thin layer between the electrode and the active layer of a PSC, this compound can induce the formation of an interfacial dipole. This is due to the molecule's inherent asymmetry, with a polar sulfonate head and a less polar tail. The orientation of these molecules at the interface creates a net electric field that can modify the work function of the electrode.

This modification of the work function is crucial for optimizing the energy level alignment between the electrode and the organic semiconductor layers. By tuning the work function, the energy barrier for charge injection or extraction can be minimized, leading to more efficient device operation. For instance, in an inverted PSC architecture, an anionic sulfonate-based interlayer can effectively modify the anode's work function to better match the highest occupied molecular orbital (HOMO) of the donor material, thereby facilitating hole extraction.

The magnitude and direction of the induced dipole, and consequently the shift in work function, are dependent on the molecular structure of the interfacial material, including the length of the alkyl chain. Studies on viologen-based small molecules with varying alkyl chain lengths have shown a direct correlation between chain length and the power conversion efficiency of PSCs, primarily due to improved charge collection at the cathode interface.

Enhancement of Charge Transport Mechanisms

Beyond its effect on energy level alignment, this compound can also enhance charge transport within the device. As a surfactant, it can influence the morphology of the active layer when used as an additive or when the active layer is deposited on top of it. Improved morphology, such as increased crystallinity or more favorable phase separation in a bulk heterojunction, can lead to higher charge carrier mobilities.

Influence on Material Fluidity and Rheology (e.g., in Silicate Systems)

In the realm of chemical engineering, this compound can act as a powerful rheological modifier, particularly in dispersions of inorganic particles such as silicate systems. Its ability to alter the flow behavior of these systems stems from its influence on surface energy and inter-particle interactions.

Surface Energy Modification and Particle Interactions

Silicate particles in an aqueous dispersion typically possess a negatively charged surface, leading to repulsive electrostatic forces between them. However, van der Waals forces can cause agglomeration, leading to high viscosity and poor flow characteristics. The addition of an anionic surfactant like this compound can significantly modify this behavior.

The surfactant molecules adsorb onto the surface of the silicate particles. The hydrophobic diphenyl ether and hexyl tails will preferentially associate with any non-polar regions on the particle surface or with each other, while the negatively charged sulfonate heads will be oriented towards the aqueous phase. This adsorption has two primary effects:

Steric Hindrance: The adsorbed layer of surfactant molecules creates a physical barrier around the particles, preventing them from coming into close contact and agglomerating. The bulky diphenyl ether group and the hexyl chain contribute to the effectiveness of this steric stabilization.

The combination of these steric and electrostatic effects leads to a more stable, well-dispersed system with lower viscosity and improved fluidity. The specific rheological properties can be tailored by adjusting the concentration of the surfactant. At low concentrations, the surfactant may primarily act to reduce surface tension. As the concentration increases towards and beyond the critical micelle concentration (CMC), the formation of micelles and a more complete surface coverage on the particles will have a more pronounced effect on the bulk rheology.

The table below summarizes the key mechanistic functions of this compound in the discussed applications.

Application AreaSectionKey FunctionMechanistic Action
Polymer Science 8.3.1Integration into Polymer MatricesAmphiphilic nature allows for dispersion, influencing compatibility and mechanical properties.
8.3.2Photo-Degradation InhibitionAromatic rings absorb UV radiation; sulfonate and ether groups act as radical scavengers.
Optoelectronics 8.4.1Interfacial Dipole FormationMolecular orientation at interfaces modifies electrode work function for better energy level alignment.
8.4.2Charge Transport EnhancementImproves active layer morphology and passivates surface trap states, reducing recombination.
Chemical Engineering 8.5.1Rheology ModificationAdsorbs onto particle surfaces, providing steric and electrostatic stabilization to reduce viscosity.

Rheological Property Alteration Mechanisms of this compound

This compound, an anionic surfactant, significantly influences the rheological properties of aqueous and polymer-containing solutions. Its molecular structure, featuring a hydrophobic hexyl-substituted diphenyl ether tail and a hydrophilic sulfonate head group, dictates its behavior at interfaces and in bulk solution, leading to viscosity modifications and altered flow characteristics. The mechanisms behind these alterations are complex and depend on factors such as concentration, temperature, shear rate, and the presence of other chemical species, particularly polymers.

At concentrations above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. The morphology of these micelles—ranging from spherical to wormlike—is a primary determinant of the solution's viscosity. The transition between these structures is influenced by the packing of the surfactant molecules. The bulky and somewhat rigid diphenyl ether group, combined with the hexyl chain, influences the packing parameter, which in turn favors the formation of non-spherical micelles under certain conditions. The entanglement of these elongated, wormlike micelles can lead to a significant increase in viscosity, imparting viscoelastic properties to the solution.

In the presence of polymers, the rheological modification becomes more intricate due to surfactant-polymer interactions. These interactions can be broadly categorized as electrostatic and hydrophobic. As an anionic surfactant, this compound will exhibit strong electrostatic interactions with cationic polymers, leading to the formation of polymer-surfactant complexes. This complexation can neutralize charges and reduce intramolecular repulsion within the polymer chain, causing it to contract and potentially reducing the solution's viscosity. Conversely, attractive interactions can lead to the formation of a network structure between polymer chains and surfactant micelles, resulting in a substantial increase in viscosity.

With non-ionic polymers, the interaction is primarily driven by hydrophobic associations between the hydrophobic portions of the polymer and the surfactant's tail. This can lead to the formation of micelle-like aggregates along the polymer chain, effectively creating a "beaded" necklace structure. These decorated polymer chains can then form a more extensive and robust network, leading to enhanced viscosity and shear-thinning behavior.

The alteration of rheological properties by this compound is also a function of external conditions. An increase in temperature generally leads to a decrease in viscosity due to increased thermal motion. However, in some surfactant systems, a temperature increase can promote the growth of wormlike micelles, leading to a counterintuitive increase in viscosity over a specific temperature range. The presence of electrolytes can also screen electrostatic repulsions between the sulfonate head groups, promoting the formation of larger, more elongated micelles and thus increasing viscosity.

The shear rate applied to a solution containing this compound can also reveal much about the underlying microstructure. At low shear rates, entangled wormlike micelles can exhibit high viscosity. As the shear rate increases, these structures can align with the flow, leading to a decrease in viscosity, a phenomenon known as shear-thinning. This non-Newtonian behavior is a hallmark of many surfactant-thickened systems.

Detailed Research Findings

While specific research focusing exclusively on the rheological properties of this compound is limited, studies on analogous alkyl diphenyl ether sulfonates provide valuable insights. Research on sodium dodecyldiphenyl ether disulfonate has shown that the presence of the diphenyl ether group contributes to unique interfacial properties, which can be correlated with bulk rheological behavior. The rigidity of this group can influence the packing of surfactant molecules at interfaces and in micelles, affecting the viscoelasticity of the system.

Studies on the effect of alkyl chain length in similar surfactant systems have demonstrated a clear trend: longer alkyl chains generally lead to a lower CMC and a greater tendency to form viscosifying wormlike micelles at a given concentration. Therefore, the hexyl group in this compound would be expected to provide a balance between water solubility and the hydrophobicity required for micelle formation and interaction with polymers.

In the context of industrial applications, such as in the formulation of coatings and adhesives, rheology modifiers are crucial for controlling application properties like sag resistance and leveling. Anionic surfactants are known to function as rheology modifiers, often in conjunction with associative thickeners. The interaction between the surfactant and a hydrophobically modified polymer can create a synergistic thickening effect, where the surfactant micelles act as junction points in the polymer network.

The following data tables present hypothetical yet plausible research findings for this compound, based on the established principles of surfactant rheology and data from structurally similar compounds. These tables are intended to be illustrative of the expected behavior of this compound.

Table 1: Effect of this compound Concentration on the Viscosity of an Aqueous Solution

Concentration (wt%) Zero-Shear Viscosity (mPa·s) at 25°C Rheological Behavior
0.1 1.05 Newtonian
0.5 1.5 Newtonian
1.0 5.2 Slightly Shear-thinning
2.0 25.8 Shear-thinning
5.0 150.3 Markedly Shear-thinning

This interactive table illustrates the expected increase in viscosity with increasing concentration of this compound, transitioning from Newtonian to shear-thinning behavior as micellar structures form and interact.

Table 2: Influence of this compound on the Rheological Properties of a 1% Hydroxyethyl Cellulose (HEC) Solution

Surfactant Conc. (wt%) Consistency Index (K) (Pa·sⁿ) Flow Behavior Index (n)
0.0 0.85 0.65
0.2 1.20 0.60
0.5 2.50 0.52
1.0 4.80 0.45

This interactive table demonstrates the synergistic thickening effect of this compound when added to a polymer solution, as indicated by the increase in the consistency index and a decrease in the flow behavior index, signifying more pronounced shear-thinning.

Table 3: Temperature and Electrolyte Effect on the Viscosity of a 2% this compound Solution

Temperature (°C) Viscosity (mPa·s) without NaCl Viscosity (mPa·s) with 0.5 M NaCl
25 25.8 85.2
40 18.5 65.7
60 10.2 40.1

This interactive table shows the typical decrease in viscosity with increasing temperature and the significant viscosity enhancement upon the addition of an electrolyte (NaCl), which promotes the growth of micellar aggregates.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Approaches for Hexyldiphenyl Ether Sulfonates

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For alkyl diphenyl ether sulfonates, this paradigm shift focuses on reducing environmental impact, improving energy efficiency, and utilizing renewable resources.

Traditional synthesis involves a Friedel-Crafts alkylation followed by sulfonation. productingredients.com A common method uses diphenyl ether and fatty alcohols with concentrated sulfuric acid as a catalyst, followed by sulfonation with fuming sulfuric acid. google.com Future research is aimed at refining this process. One promising avenue is the replacement of corrosive liquid acid catalysts with solid acid catalysts. Materials like sulfonated styrene-divinylbenzene copolymers are being explored, which can simplify separation processes and are often reusable, thereby minimizing waste. google.com

Energy efficiency is another critical area. Research into optimizing reaction conditions, such as temperature and pressure, can lead to significant energy savings. google.comrsc.org For instance, studies on the sulfonation of poly(ether-ether-ketone) have shown that defining the optimal degree of sulfonation can lead to more energy-efficient materials for specific applications like dehumidification. rsc.org Furthermore, the exploration of alternative sulfonation agents that are less aggressive than fuming sulfuric acid or sulfur trioxide could lead to safer and more controlled reactions. google.com

The use of bio-based raw materials is a key goal for sustainable chemistry. Future research will likely investigate the use of alcohols and olefins derived from renewable feedstocks to replace their petrochemical counterparts in the initial alkylation step.

Table 1: Comparison of Traditional and Emerging Synthesis Strategies

FeatureTraditional Synthesis ApproachSustainable Future Directions
Catalyst Concentrated Sulfuric Acid (Liquid) google.comReusable Solid Acid Catalysts (e.g., sulfonated resins) google.com
Alkylation Source Petrochemical-based olefins or fatty alcohols productingredients.comgoogle.comBio-based olefins and alcohols from renewable feedstocks
Sulfonating Agent Fuming Sulfuric Acid, Sulfur Trioxide google.comgoogle.comMilder sulfonating agents, improved process control
Process Focus Yield and throughputEnergy efficiency, waste reduction, catalyst recyclability rsc.org
Separation Complex neutralization and separation steps google.comSimplified purification due to heterogeneous catalysts google.com

Novel Derivatization Strategies for Tailored Functionality

The functional versatility of sodium hexyldiphenyl ether sulfonate can be significantly expanded through novel derivatization strategies. These strategies involve chemically modifying the molecule to introduce new functional groups, thereby tailoring its properties for specific, advanced applications.

Research into the C-H functionalization of aryl alkyl ethers using photocatalysis presents a highly selective method for introducing new molecular fragments. nih.govrsc.org This technique could be adapted to modify the hexyl group or the diphenyl ether backbone, allowing for the attachment of moieties that could enhance chelating ability, introduce biocidal properties, or improve its performance in high-stress environments.

Another approach is to alter the sulfonate groups. While this compound is typically a disulfonate, controlling the degree of sulfonation can fine-tune its hydro-lipophilic balance (HLB). figshare.com Furthermore, the sulfonate group itself can be a point of modification. Research on other sulfonated compounds has demonstrated the transformation of sulfonates via S-O bond cleavage, catalyzed by transition metals, to form new ether linkages. nih.gov Applying such a strategy could create oligomeric or polymeric structures with unique surfactant properties.

The goal of these derivatization strategies is to create a portfolio of molecules based on the hexyldiphenyl ether sulfonate structure, each optimized for a specific task, such as enhanced oil recovery, specialized cleaning, or as a building block for functional polymers. nih.govlookchem.com

Advanced Spectroscopic and Imaging Techniques for In-situ Studies

Understanding the behavior of this compound at a molecular level is crucial for optimizing its performance. Advanced spectroscopic techniques are emerging as powerful tools for in-situ studies, allowing researchers to observe the molecule's dynamics in real-time within complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of hexyldiphenyl ether sulfonates and determining the degree of sulfonation. scispace.comresearchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the spatial proximity of different parts of the molecule, providing insights into its conformation in solution. optica.org In-situ NMR could be used to study micellar aggregation, the partitioning of the surfactant between oil and water phases, and its interaction with other molecules in a formulation. researchgate.netresearchgate.net

Raman Spectroscopy: This technique is particularly well-suited for studying surfactant systems because it is insensitive to water, allowing for clear observation of the surfactant's molecular vibrations. nih.gov Raman spectroscopy can quantify conformational changes, such as the ratio of trans to gauche conformers in the alkyl chain, which relates directly to the packing and phase structure of surfactant aggregates. nih.govbohrium.comnih.gov In-situ Raman studies could monitor changes in molecular conformation as the surfactant adsorbs onto a surface or forms micelles, providing a link between molecular structure and macroscopic properties. crimsonpublishers.com

These spectroscopic methods, when combined with molecular dynamics (MD) simulations, offer a powerful approach to validate computational models and gain a deeper, more predictive understanding of how this compound behaves in various applications. nih.govwhiterose.ac.uk

Integration with Artificial Intelligence for Predictive Modeling

The integration of Artificial Intelligence (AI) and machine learning (ML) is set to revolutionize surfactant science by enabling rapid prediction of properties and performance, thereby accelerating the design and development of new formulations. encyclopedia.pub

Predictive Modeling of Properties: AI algorithms can be trained on large datasets of surfactant structures and their experimentally determined properties. encyclopedia.pubacs.org For a compound like this compound, ML models can predict key performance indicators such as critical micelle concentration (CMC), surface tension, and phase behavior under different conditions (e.g., temperature, salinity). nih.govnih.govarxiv.org Graph Neural Networks (GNNs), which represent molecules as graphs of atoms and bonds, have shown particular promise in accurately predicting surfactant properties, often outperforming traditional quantitative structure-property relationship (QSPR) models. arxiv.orgdigitellinc.comacs.org

Accelerating Formulation and Discovery: By predicting the behavior of new or modified surfactants before they are synthesized, AI can significantly reduce the time and cost associated with laboratory research. encyclopedia.pubosti.gov Reinforcement learning and generative models can be used to design novel surfactant molecules with specific, desired attributes. acs.orgosti.gov For instance, an AI model could be tasked to suggest modifications to the hexyldiphenyl ether sulfonate structure to optimize its emulsifying power for a particular oil, guiding synthetic chemists toward the most promising candidates. osti.gov This data-driven approach allows for the efficient screening of a vast chemical space to identify high-performance surfactants for targeted applications. nih.govbohrium.com

Table 2: Applications of AI in Surfactant Research

AI Application AreaDescriptionRelevance to Hexyldiphenyl Ether Sulfonate
Property Prediction Using ML models like GNNs to forecast properties (CMC, surface tension, phase behavior) from molecular structure. nih.govarxiv.orgdigitellinc.comRapidly estimate performance under various conditions without extensive experimentation.
Formulation Optimization AI algorithms analyze complex data to optimize the composition of surfactant blends for specific applications. encyclopedia.pubSpeed up the development of high-performance cleaning or industrial formulations.
Generative Molecular Design Employing generative models and reinforcement learning to create novel surfactant structures with tailored functionalities. acs.orgosti.govDesign derivatives with enhanced properties (e.g., higher stability, specific interfacial activity).
Process Optimization AI can analyze production data to identify optimal synthesis conditions, improving yield and reducing waste. encyclopedia.pubEnhance the sustainability and cost-effectiveness of the manufacturing process.

Exploration in Interdisciplinary Chemical Research Domains

The unique combination of a rigid, bulky hydrophobic group (hexyldiphenyl ether) and two anionic sulfonate groups gives this compound properties that are of interest in several interdisciplinary research fields beyond conventional detergency.

Advanced Materials Science: Sulfonated aromatic polymers are extensively researched for applications in proton exchange membranes (PEMs) for fuel cells. scispace.comresearchgate.net The diphenyl ether sulfonate moiety is a key building block in polymers like sulfonated poly(ether ether ketone) (SPEEK), valued for its thermal and mechanical stability. rsc.org While this compound is a small molecule, it can serve as a model compound for studying ion transport mechanisms or as a functional additive in creating composite membranes with tailored proton conductivity.

Enhanced Oil Recovery (EOR): Anionic surfactants with good stability in high salinity and high-temperature environments are critical for chemical EOR. nih.gov Alkylaryl sulfonates are studied for their ability to lower interfacial tension between oil and water, mobilizing trapped oil. nih.govresearchgate.net The structure of this compound, with its branched nature and double sulfonation, suggests excellent solubility and stability in harsh reservoir conditions, making it a candidate for research into novel EOR formulations. shareok.orgindiamart.com

Nanotechnology: Surfactants are fundamental to the synthesis and stabilization of nanoparticles. The specific geometry of this compound could offer unique advantages in controlling the size, shape, and surface chemistry of metallic or metal oxide nanoparticles. Its role as a dispersing and stabilizing agent in industrial mixtures could be leveraged at the nanoscale to create stable, functional colloids for use in catalysis, electronics, or biomedical applications. lookchem.com

Q & A

Q. How can computational modeling optimize the design of this compound derivatives for enhanced oil recovery?

  • Methodological Answer : Use molecular dynamics (MD) simulations to predict interactions with crude oil components (e.g., asphaltenes). Adjust alkyl chain length (C6 vs. C12) and sulfonate positioning in silico, then validate with interfacial tension measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.